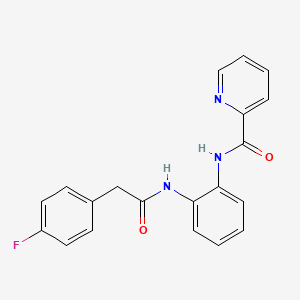

N-(2-(2-(4-fluorophenyl)acetamido)phenyl)picolinamide

Description

Properties

IUPAC Name |

N-[2-[[2-(4-fluorophenyl)acetyl]amino]phenyl]pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN3O2/c21-15-10-8-14(9-11-15)13-19(25)23-16-5-1-2-6-17(16)24-20(26)18-7-3-4-12-22-18/h1-12H,13H2,(H,23,25)(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTEOXRXKNFODMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CC2=CC=C(C=C2)F)NC(=O)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(4-fluorophenyl)acetamido)phenyl)picolinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the acylation of 4-fluoroaniline with acetic anhydride to form 4-fluoroacetanilide. This intermediate is then reacted with 2-aminobenzoic acid under specific conditions to yield the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to maintain consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(4-fluorophenyl)acetamido)phenyl)picolinamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of the fluorine atom with other functional groups.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. The structural features of N-(2-(2-(4-fluorophenyl)acetamido)phenyl)picolinamide suggest it may interact with key biological targets involved in cancer progression.

- Mechanism of Action : The compound is believed to induce apoptosis and inhibit angiogenesis, processes crucial for tumor growth and metastasis. For instance, derivatives of similar compounds have shown broad-spectrum antiproliferative activity against various cancer cell lines, including colon carcinoma .

- Case Study : In a study evaluating related picolinamide derivatives, certain compounds demonstrated significant cytotoxic effects against human cancer cell lines, with IC50 values indicating potent activity. For example, one derivative exhibited an IC50 value of less than 1.98 µg/mL against HT29 colon cancer cells, suggesting that modifications in the chemical structure can enhance efficacy .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial activities, particularly against resistant strains of bacteria.

- Activity Spectrum : Research indicates that compounds with similar structures have shown significant antimicrobial efficacy against pathogens such as Staphylococcus aureus and M. tuberculosis. These compounds achieved minimum inhibitory concentrations (MICs) as low as 0.22 µg/mL, demonstrating their potential as effective antimicrobial agents .

- Case Study : A related study on derivatives indicated that specific modifications could enhance antibacterial activity and biofilm inhibition, which is critical in treating chronic infections .

Drug Design and Development

The synthesis of this compound is part of broader efforts in drug design aimed at developing novel therapeutic agents.

- Structure-Activity Relationship (SAR) : Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the aromatic rings and functional groups can significantly influence potency and selectivity towards specific targets. For instance, studies on similar picolinamide derivatives have revealed that certain substitutions can lead to improved pharmacokinetic profiles and brain penetration capabilities .

- In Silico Studies : Computational modeling has been employed to predict the binding affinity of this compound to various biological targets. These studies assist in rational drug design by identifying promising candidates for further synthesis and testing .

Antitumor Activity Data

| Compound | Cell Line | IC50 (µg/mL) | Notes |

|---|---|---|---|

| A | HT29 | <1.98 | Significant growth inhibition |

| B | Jurkat T | <1.61 | Enhanced by electron-donating groups |

Antimicrobial Activity Data

| Activity Type | Target Pathogen | MIC (µg/mL) | Notes |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 | Synergistic effects noted |

| Antimicrobial | M. tuberculosis H37Rv | 4 | Effective against resistant strains |

Mechanism of Action

The mechanism of action of N-(2-(2-(4-fluorophenyl)acetamido)phenyl)picolinamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to structurally related picolinamide derivatives, focusing on substituent variations and their implications:

*Calculated based on formula.

Substituent Impact Analysis:

- Fluorine vs. Chlorine : Fluorine in the target compound and 3,6-dichloro analog () reduces metabolic oxidation compared to chlorine but offers weaker electron-withdrawing effects. Chlorine in 3d () increases steric bulk and binding affinity to hydrophobic targets.

- Amino vs. Acetamido: Amino groups (e.g., 4b, ) enhance solubility but reduce stability under acidic conditions. The acetamido group in the target compound balances stability and flexibility.

- Morpholino/Acetyl Groups: These in compound 36 () improve pharmacokinetic properties, such as water solubility and bioavailability, compared to the target compound’s fluorophenyl group.

Computational and Docking Insights

The fluorophenyl and acetamido groups in the target compound may facilitate these interactions, improving binding affinity compared to non-fluorinated analogs.

Biological Activity

N-(2-(2-(4-fluorophenyl)acetamido)phenyl)picolinamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to consolidate findings from various studies regarding its biological effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Synthesis

The compound is characterized by a picolinamide backbone with a 4-fluorophenyl acetamido substituent. The synthesis typically involves the acylation of picolinamide derivatives with 4-fluorophenyl acetic acid derivatives, followed by purification and characterization through spectroscopic methods.

Anticancer Properties

Recent studies have indicated that derivatives of picolinamide compounds exhibit significant anticancer activity. For instance, N-methylpicolinamide derivatives have shown broad-spectrum antiproliferative effects, particularly against colon carcinoma cells, with mechanisms involving the suppression of angiogenesis and induction of apoptosis .

A specific study on 2-(4-fluorophenyl)-N-phenylacetamide derivatives demonstrated potent cytotoxicity against prostate carcinoma (PC3) cell lines, with some compounds achieving IC50 values significantly lower than those of standard treatments like imatinib . This suggests that modifications in the acetamido group can enhance anticancer efficacy.

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| 2b | 52 | PC3 |

| 2c | 80 | PC3 |

| Imatinib | 40 | PC3 |

Neuropharmacological Effects

The compound's potential as a positive allosteric modulator at the metabotropic glutamate receptor type 4 (mGluR4) has been explored. Compounds similar to this compound have shown submicromolar potency in enhancing mGluR4 activity, which is significant for therapeutic strategies targeting neurological disorders .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes like iNOS and COX-2, which are involved in inflammatory pathways . This inhibition could contribute to reduced tumor proliferation and inflammation.

- Cellular Apoptosis : Studies indicate that certain derivatives induce apoptosis in cancer cells through mitochondrial pathways, leading to increased caspase activity and subsequent cell death .

Structure-Activity Relationships (SAR)

The SAR studies highlight the importance of substituents on the phenyl rings. For instance, the introduction of electron-withdrawing groups like fluorine enhances the potency against cancer cell lines . Conversely, electron-donating groups tend to reduce activity.

Case Studies

- Colon Carcinoma Study : A derivative showed significant inhibition of tumor growth in vivo, prolonging survival rates in mice models burdened with colon cancer. Mechanistically, it was found to suppress angiogenesis and induce apoptosis through caspase activation pathways .

- Neuropharmacological Evaluation : In a study assessing mGluR4 modulation, compounds demonstrated effective brain penetration and positive modulation properties, indicating potential for treating neurological disorders such as anxiety and depression .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for preparing N-(2-(2-(4-fluorophenyl)acetamido)phenyl)picolinamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via amide coupling reactions, as demonstrated in analogous picolinamide derivatives. For instance, picolinic acid (or its activated ester) can react with a pre-synthesized 2-(2-(4-fluorophenyl)acetamido)aniline intermediate under reflux conditions in toluene or dichloromethane. Catalytic agents like EDCI/HOBt or DCC/DMAP are often used to facilitate coupling . Optimization involves adjusting stoichiometry (1:1.2 molar ratio of amine to acid), temperature (reflux at 110°C), and solvent polarity to improve yields (>85%). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Fourier-Transform Infrared Spectroscopy (FT-IR) are essential for confirming functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). Discrepancies in NMR signals (e.g., aromatic proton splitting) can be resolved via X-ray crystallography, which provides unambiguous bond-length and angle data. Single-crystal X-ray diffraction (SCXRD) requires slow evaporation of methanol or ethanol solutions to obtain suitable crystals. Hydrogen-bonding motifs (e.g., N–H···O interactions) and hydrophobic packing observed in SCXRD (e.g., C–H···F contacts) further validate stability .

Advanced Research Questions

Q. How can Glide XP docking protocols be applied to predict protein-ligand binding affinities and key interaction motifs for this compound?

- Methodological Answer : The Glide XP scoring function incorporates hydrophobic enclosure, hydrogen-bond networks, and water desolvation penalties to model binding. Researchers should:

- Prepare the ligand (compound) and protein (target) structures using Schrödinger Suite’s Protein Preparation Wizard (optimize H-bonds, remove water molecules >5 Å from binding site).

- Perform grid generation centered on the active site (Van der Waals radius scaling: 0.8 for non-polar atoms).

- Run docking simulations with Extra Precision mode, prioritizing poses with hydrophobic enclosure (e.g., fluorophenyl group buried in lipophilic pockets) and hydrogen-bond scores >−1.5 kcal/mol. Validate predictions via comparative binding assays (e.g., ITC or SPR) .

Q. How should researchers resolve contradictions between computational binding predictions and experimental affinity data?

- Methodological Answer : Discrepancies often arise from solvation effects or unmodeled protein flexibility. Mitigation strategies include:

- Running molecular dynamics (MD) simulations (50–100 ns) to assess conformational changes in the protein-ligand complex.

- Incorporating explicit water molecules in docking grids to account for solvent-mediated interactions.

- Cross-validating with alanine-scanning mutagenesis to identify critical residues for binding. For example, if Glide XP predicts strong hydrogen bonding with Ser123, mutating Ser123→Ala should reduce experimental affinity by >2-fold .

Q. What role do intramolecular interactions play in stabilizing the compound’s conformation, and how can this inform drug design?

- Methodological Answer : SCXRD data for analogous compounds reveal intramolecular N–H···N and C–H···O hydrogen bonds, which rigidify the acetamido-picolinamide backbone. This pre-organizes the molecule for target engagement, reducing entropic penalties upon binding. Researchers can exploit this by introducing substituents (e.g., electron-withdrawing groups on the fluorophenyl ring) to enhance planarity and strengthen π-π stacking with aromatic protein residues. Stability under physiological conditions (e.g., pH 7.4) can be assessed via accelerated degradation studies (40°C, 75% RH for 4 weeks) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.